![molecular formula C23H19Cl2FN4S B2920841 4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine CAS No. 670270-97-0](/img/structure/B2920841.png)
4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of piperazine, which is a common moiety in pharmaceutical drugs. Piperazine derivatives often exhibit biological activity and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with multiple aromatic rings (the phenyl and thienopyrimidine rings), a piperazine ring, and several substituents. The presence of the dichlorophenyl and fluorophenyl groups would likely have a significant impact on the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dichlorophenyl and fluorophenyl groups, for example, would likely make the compound quite lipophilic .Scientific Research Applications
Pharmacological Properties and Synthesis
Synthesis and Pharmacological Screening
A study highlighted the synthesis of new 4-piperazinopyrimidines bearing a methylthio substituent, showing a profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This indicates the potential of the chemical structure as a basis for developing compounds with diverse pharmacological activities (Mattioda et al., 1975).
Antipsychotic Potential
Another research explored the synthesis of butyrophenones with affinity for dopamine and serotonin receptors, aiming to develop antipsychotic agents. Although the specific compound was not directly mentioned, the research underlines the importance of chemical structures involving piperazine and pyrimidine rings for the development of psychiatric medication (Raviña et al., 2000).
Antibacterial Agents
The synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones from specific chemical precursors showed significant anti-inflammatory and analgesic activities, indicating the compound’s relevance in creating new antibacterial agents (Abu‐Hashem et al., 2020).
Protein Kinase Inhibition
A study focusing on the synthesis of protein kinase inhibitors highlights the utility of piperazinyl analogues in developing treatments targeting cancer, demonstrating the compound’s role in cancer research (Russell et al., 2015).
properties
IUPAC Name |
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2FN4S/c1-14-20(15-2-4-16(26)5-3-15)21-22(27-13-28-23(21)31-14)30-10-8-29(9-11-30)17-6-7-18(24)19(25)12-17/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVBHZLSUNGLNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.